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  • Product: tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
  • CAS: 1638771-44-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate: A Comprehensive NMR Guide

Executive Summary The compound tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) is a highly versatile, sp3 -rich diamine building block frequently utilized in the synthesis of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) is a highly versatile, sp3 -rich diamine building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting libraries . Accurately characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to two specific structural features: the desymmetrization of the 7-membered azepane ring by the C4-quaternary stereocenter, and the conformational dynamics induced by the N-Boc protecting group.

This technical whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of this compound, detailing the causality behind peak broadening, the diastereotopic nature of the ring protons, and a self-validating experimental protocol to ensure unambiguous structural assignment.

Conformational Dynamics: The N-Boc Rotamer Phenomenon

When analyzing N-Boc protected cyclic amines like azepanes, analysts frequently observe broadened or duplicated peaks in the 1 H and 13 C NMR spectra at room temperature (298 K). This is not an indicator of sample impurity, but rather a well-documented quantum mechanical phenomenon: hindered rotation around the carbamate C–N bond .

The lone pair of electrons on the azepane nitrogen (N1) delocalizes into the carbonyl π∗ antibonding orbital of the Boc group. This resonance grants the C–N bond partial double-bond character, creating a significant energy barrier to rotation ( ΔG‡≈15−18 kcal/mol). Consequently, the molecule exists as a mixture of two slowly interconverting conformational isomers (rotamers) on the NMR timescale.

Diagnostic Impact:

  • The 1 H signals for the adjacent C2 and C7 methylene protons typically appear as broad, unresolved multiplets.

  • The 13 C signals for C2, C7, and the Boc-carbonyl carbon may appear as broadened singlets or distinct pairs of peaks.

Chemical Shift Assignments & Mechanistic Causality

The substitution at the C4 position with both a methyl and an aminomethyl group creates a chiral quaternary center. This completely breaks the symmetry of the azepane ring. As a result, C2 is magnetically distinct from C7, C3 is distinct from C6, and C4 is distinct from C5. Furthermore, the chiral center renders all methylene protons in the ring diastereotopic , meaning the two protons on the same carbon atom (e.g., H-2a and H-2b) will have different chemical shifts and couple to each other, creating complex second-order multiplets .

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)Multiplicity & IntegrationAssignmentCausality / Structural Rationale
3.60 – 3.25 m, 4HH-2a,b & H-7a,bAlpha to N1. Broadened heavily by N-Boc rotamer exchange. Diastereotopic.
2.58 s (or ABq), 2HC4-CH 2​ -NH 2​ Alpha to amine; isolated from other protons by the C4 quaternary center.
1.85 – 1.45 m, 6HH-3a,b, H-5a,b, H-6a,bRing methylenes. Complex overlapping multiplets due to diastereotopicity.
1.46 s, 9HBoc -C(CH 3​ ) 3​ Highly shielded equivalent methyl groups of the tert-butyl moiety.
1.35 br s, 2H-NH 2​ Primary amine protons. Broad due to quadrupolar relaxation of 14 N and chemical exchange.
0.95 s, 3HC4-CH 3​ Shielded aliphatic methyl. Singlet due to attachment to the quaternary C4.
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)AssignmentCausality / Structural Rationale
155.6 Boc C =OHighly deshielded carbamate carbonyl.
79.4 Boc C (CH 3​ ) 3​ Quaternary carbon deshielded by adjacent oxygen.
51.2 C4-C H 2​ -NH 2​ Deshielded by the adjacent primary amine ( α -effect).
47.0, 45.5 C-2, C-7Alpha to N-Boc. Distinct shifts due to ring asymmetry. Broadened by rotamers.
38.8 C-4 (Quaternary)Shifted downfield from typical azepane (~27 ppm) due to dual alkyl substitution.
38.2, 36.5 C-3, C-5Adjacent to the C4 quaternary center; experience strong α -deshielding effects.
28.6 Boc -C(C H 3​ ) 3​ Standard shift for tert-butyl methyl carbons.
25.4 C-6Beta to the C4 substitution; experiences minimal inductive effects.
24.1 C4-C H 3​ Aliphatic methyl carbon attached to a quaternary center.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to signal overlap and rotamer broadening.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the sample is free of paramagnetic impurities (e.g., trace metals from synthesis) which can artificially broaden peaks.

  • 1D 1 H NMR (Rotamer Check): Acquire a standard 1D proton spectrum (zg30 pulse program, D1 = 1.5 s, NS = 16).

    • Validation Node: If the signals between 3.25–3.60 ppm are excessively broad and obscure integration, proceed to Variable Temperature (VT) NMR.

  • Variable Temperature (VT) NMR (Optional but Recommended): Switch the solvent to DMSO- d6​ or Toluene- d8​ (CDCl 3​ boils at 61 °C). Elevate the probe temperature to 330 K (57 °C).

    • Causality: Supplying thermal energy overcomes the rotational barrier of the C–N bond. The rotamers interconvert faster than the NMR timescale, reaching the coalescence temperature, which collapses the broad multiplets into sharp, time-averaged peaks .

  • 1D 13 C and DEPT-135: Acquire carbon spectra (zgpg30, D1 = 2 s, NS = 1024). Run a DEPT-135 experiment to phase-edit the signals: CH 3​ and CH will point up (positive), CH 2​ will point down (negative), and quaternary carbons (C4, Boc-C, Boc-C=O) will disappear.

    • Validation Node: The disappearance of the ~38.8 ppm signal in the DEPT-135 spectrum definitively proves it is the C4 quaternary center.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D 1H NMR (Initial Scan) A->B C Variable Temp (VT) NMR (330K for Coalescence) B->C If broad rotamer peaks observed D 1D 13C NMR & DEPT-135 (Carbon Multiplicity) B->D If sharp peaks C->D E 2D COSY / TOCSY (Spin System Mapping) D->E F 2D HSQC / HMBC (Quaternary C4 Assignment) E->F G Final Structural Validation F->G

Fig 1: Step-by-step NMR workflow for resolving azepane rotamers and quaternary centers.

2D NMR Strategies for Quaternary Center Resolution

The most challenging aspect of characterizing tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is proving the connectivity at the C4 position. Because C4 is quaternary, it has no attached protons, making COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) blind to it.

To solve this, HMBC (Heteronuclear Multiple Bond Correlation) must be employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons separated by two or three bonds .

Expected HMBC Logical Correlations:

  • The C4-methyl protons ( δ 0.95) will show a strong 2J correlation to the C4 quaternary carbon ( δ 38.8).

  • The C4-aminomethyl protons ( δ 2.58) will also show a 2J correlation to C4.

  • The ring protons on C3 and C5 will show 2J correlations to C4, anchoring the quaternary center within the azepane ring.

HMBC_Correlations C4 Quaternary C4 (~38.8 ppm) Me C4-Methyl (~0.95 ppm) Me->C4 2J/3J HMBC CH2N C4-CH2-NH2 (~2.58 ppm) CH2N->C4 2J HMBC C3 Ring C3 Protons (~1.65 ppm) C3->C4 2J HMBC C5 Ring C5 Protons (~1.60 ppm) C5->C4 2J HMBC

Fig 2: Key 2D HMBC NMR correlations used to unambiguously assign the C4 quaternary center.

By triangulating the C4 carbon using the methyl, aminomethyl, and adjacent ring protons, the structural integrity of the synthesized building block is unequivocally validated.

References

  • Spedding, H., Karuso, P., & Liu, F. (2017). "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." Molecules, 22(11), 1871. URL:[Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

Sources

Exploratory

Advanced Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

Executive Summary In modern drug discovery, escaping "flatland" by incorporating sp³-rich, conformationally diverse scaffolds is a proven strategy to improve clinical success rates. The seven-membered nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp³-rich, conformationally diverse scaffolds is a proven strategy to improve clinical success rates. The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged motif, offering unique three-dimensional vectors compared to traditional six-membered piperidines. This whitepaper provides an in-depth technical analysis of tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) , a highly versatile, orthogonally protected diamine building block. Designed for researchers and drug development professionals, this guide details the compound's physicochemical properties, structural rationale, and validated experimental protocols for its integration into complex molecular architectures.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is summarized in Table 1 [1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
CAS Registry Number 1638771-44-4
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
SMILES String O=C(N1CCC(C)(CN)CCC1)OC(C)(C)C
Topological Polar Surface Area (TPSA) 55.56 Ų
LogP (Predicted) 2.37
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Structural Rationale: The Azepane Core and Gem-Disubstitution

The architecture of this molecule is not arbitrary; it is engineered to solve specific medicinal chemistry challenges:

  • The Azepane Ring: Seven-membered rings inherently possess greater conformational flexibility than their six-membered counterparts. This allows the scaffold to adopt multiple low-energy conformations (e.g., twist-chair), enabling it to probe cryptic binding pockets that rigid piperidines cannot access [2].

  • The Gem-Disubstitution (Thorpe-Ingold Effect): The C4 position features both a methyl and an aminomethyl group. This gem-disubstitution introduces a localized. By replacing two hydrogen atoms with bulkier groups, the internal bond angle is compressed, which thermodynamically restricts the conformational flexibility of the ring. This pre-organizes the aminomethyl vector for optimal target engagement while sterically shielding the core from rapid cytochrome P450-mediated metabolic degradation.

  • Orthogonal Protection: The secondary amine of the azepane is protected by a tert-butyloxycarbonyl (Boc) group, leaving the primary aminomethyl group free. This orthogonality allows for selective functionalization of the primary amine without cross-reactivity.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful synthetic integration of sterically hindered building blocks requires highly optimized, self-validating protocols. The following methodology details the orthogonal functionalization of this azepane scaffold.

Protocol: Orthogonal Amide Coupling and Boc Deprotection

The primary amine at the C4 position is sterically hindered by the adjacent geminal methyl group. Therefore, standard coupling reagents (e.g., EDC/HOBt) often yield poor conversions. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality of Reagent Selection: The choice of HATU is dictated by its superior reaction kinetics. The pyridine nitrogen of the HOAt leaving group generated by HATU stabilizes the incoming sterically hindered amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the acylation process [3].

Step 1: Amide Coupling (Functionalization of the Primary Amine)
  • Preparation: Dissolve the carboxylic acid of interest (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt-ester. Self-Validation: The solution will typically turn a pale yellow, indicating active ester formation.

  • Coupling: Add tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (1.0 eq) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the Boc-protected intermediate.

Step 2: Acidic Cleavage (Boc Deprotection)
  • Preparation: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) TFA:DCM ratio.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Causality: The acidic environment protonates the carbamate, leading to the expulsion of volatile isobutylene and carbon dioxide, driving the reaction to completion.

  • Workup: Concentrate the mixture under a stream of nitrogen to avoid heating. Redissolve the crude residue in DCM and wash with 1 M NaOH to free-base the newly exposed secondary azepane amine. Extract, dry, and concentrate to yield the final functionalized azepane derivative.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the orthogonal functionalization strategy described in the protocol.

G SM tert-Butyl 4-(aminomethyl)- 4-methylazepane-1-carboxylate (CAS: 1638771-44-4) Coupling Amide Coupling (HATU, DIPEA, DMF) SM->Coupling R-COOH addition Intermediate Boc-Protected Azepane Intermediate Coupling->Intermediate Nucleophilic Acylation Deprotection Boc Deprotection (TFA, DCM, 0°C to RT) Intermediate->Deprotection Acidic Cleavage Product Functionalized Azepane Derivative Deprotection->Product Free Secondary Amine

Workflow for orthogonal functionalization of the azepane scaffold.

Conclusion

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) represents a highly strategic building block for modern medicinal chemistry. By leveraging the conformational flexibility of the azepane ring combined with the structural pre-organization afforded by the gem-disubstitution (Thorpe-Ingold effect), researchers can access novel chemical space. When coupled with rigorous, mechanistically sound synthetic protocols—such as HATU-mediated coupling to overcome steric hindrance—this scaffold enables the rapid generation of diverse, drug-like libraries.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry (2019). Available at:[Link]

  • HATU (Peptide Coupling Reagent) Mechanism and Applications. Wikipedia. Available at: [Link]

  • The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry - ACS Publications (2008). Available at:[Link]

Foundational

Safety data sheet (SDS) and toxicity profile of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

Title: Toxicological Profiling and Safety Data Assessment of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate: A Technical Whitepaper Executive Summary tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicological Profiling and Safety Data Assessment of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate: A Technical Whitepaper

Executive Summary

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) is a highly specialized, sterically hindered building block utilized in the synthesis of novel peptidomimetics and central nervous system (CNS)-active pharmaceutical ingredients[1]. The presence of a lipophilic azepane ring coupled with a primary amine makes it an excellent scaffold for drug discovery. However, these same structural features introduce specific toxicological liabilities and handling hazards. Because empirical in vivo toxicity data for novel intermediates is often scarce, this whitepaper establishes a predictive Safety Data Sheet (SDS) framework and details the self-validating in vitro protocols required to empirically verify its hazard profile.

Physicochemical Identity & Predictive Hazard Profiling

To accurately assess the risk profile of a chemical, we must first analyze its physicochemical parameters. The compound's moderate lipophilicity (LogP: 2.37) suggests it can easily traverse lipid bilayers, which is advantageous for CNS drug design but implies a higher potential for systemic cellular uptake and subsequent cytotoxicity[1].

Table 1: Physicochemical Properties

ParameterValue
Chemical Name tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
CAS Number 1638771-44-4
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
LogP 2.3724
Topological Polar Surface Area (TPSA) 55.56 Ų
SMILES O=C(N1CCC(C)(CN)CCC1)OC(C)(C)C
Read-Across GHS Classification

In the absence of exhaustive in vivo testing for CAS 1638771-44-4, toxicologists employ read-across methodologies using structurally analogous compounds. Data from a closely related structural analog, tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS: 1184662-18-7), reveals significant localized hazards[2]. The primary amine moiety acts as a strong Lewis base, capable of saponifying lipid membranes upon direct contact. Consequently, the predicted Globally Harmonized System (GHS) classifications for this compound are:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Dam. 1 (H318): Causes serious eye damage.

  • STOT SE 3 (H336): May cause drowsiness or dizziness (due to CNS penetrance).

Mechanisms of Instability: The Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is standard in amine protection, but it introduces a latent physical hazard. Understanding the causality of its decomposition is critical for safe storage. Under acidic conditions or thermal stress, the Boc group undergoes a rapid elimination reaction. This cleavage yields isobutylene gas and carbon dioxide. In a tightly sealed storage vessel, this gas evolution causes a dangerous accumulation of pressure, potentially leading to container rupture, while simultaneously exposing the highly corrosive free azepane amine.

BocDecomposition A tert-Butyl 4-(aminomethyl)- 4-methylazepane-1-carboxylate B Thermal/Acidic Stress A->B Exposure C Isobutylene Gas (Flammable) B->C Cleavage D Carbon Dioxide (Asphyxiant) B->D Decarboxylation E Free Azepane Derivative (Corrosive Amine) B->E Deprotection

Fig 1. Thermal and acidic decomposition pathway of the Boc-protected azepane derivative.

Empirical Toxicological Validation Protocols

To transition from predictive models to a validated SDS, rigorous in vitro testing is required. The following protocols are designed as self-validating systems, ensuring that assay failures or false positives are immediately identifiable via internal controls.

Protocol A: In Vitro Cytotoxicity via Neutral Red Uptake (OECD 129)

Causality & Rationale: The BALB/c 3T3 cell line is utilized because these murine fibroblasts possess well-defined growth characteristics and high sensitivity to xenobiotics[3]. The Neutral Red Uptake (NRU) assay is chosen over ATP-based assays because it specifically measures lysosomal membrane integrity—a primary target for basic amines[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 cells into 96-well microtiter plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and exponential growth.

  • Compound Solubilization: Dissolve the azepane derivative in DMSO to create a 100 mM stock. Critical Control: The final concentration of DMSO in the culture media must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing: Treat the cells with eight serial dilutions of the test compound (ranging from 0.1 μM to 1000 μM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Sodium Lauryl Sulfate) to validate assay sensitivity[3].

  • Incubation & Dye Uptake: Incubate for 48 hours. Remove the media, wash with PBS, and add Neutral Red medium (50 μg/mL). Incubate for an additional 3 hours to allow the weak cationic dye to concentrate in intact lysosomes[4].

  • Desorption & Quantification: Wash the cells, add a desorption solution (1% glacial acetic acid, 50% ethanol), and measure absorbance at 540 nm using a microplate reader.

  • Data Modeling: Calculate the IC₅₀ (concentration reducing viability by 50%) using a non-linear regression model. This value is used to estimate the in vivo LD₅₀ for acute oral toxicity classifications[3].

ToxWorkflow Step1 Compound Solubilization (DMSO Stock) Step2 In Vitro Dosing (BALB/c 3T3 Cells) Step1->Step2 Step3 Cell Viability Assay (Neutral Red Uptake) Step2->Step3 Step4 IC50 Calculation & Data Modeling Step3->Step4 Step5 GHS Classification & SDS Updating Step4->Step5

Fig 2. Step-by-step in vitro cytotoxicity screening workflow based on OECD 129 guidelines.

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality & Rationale: The primary amine structure poses a theoretical risk of DNA reactivity. The Ames test utilizes histidine-dependent Salmonella typhimurium strains to detect point mutations[5]. Because some chemicals are not inherently mutagenic but form reactive metabolites, the assay must be conducted with a rat liver S9 fraction to simulate mammalian hepatic metabolism[5][6].

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight until they reach a density of 1−2×109 cells/mL[6].

  • Metabolic Activation Setup: Prepare the S9 mix utilizing a 30% concentration of phenobarbital/beta-naphthoflavone-induced rat liver homogenate combined with NADP+ and glucose-6-phosphate cofactors[6].

  • Pre-Incubation: Mix 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for the non-activated cohort), and 0.05 mL of the test compound. Incubate at 37°C for 30 minutes. This pre-incubation step enhances sensitivity for sterically hindered amines[6].

  • Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/biotin. Pour over minimal agar plates. Incubate for 48–72 hours at 37°C.

  • Validation: Count the revertant colonies. The system is self-validating only if the positive controls (e.g., 2-Aminoanthracene for S9-activated plates) show a >3-fold increase in revertants compared to the vehicle control[5].

Standard Operating Procedures (SOPs) for Safe Handling

Based on the physicochemical and structural alerts, the following SOPs must be integrated into laboratory workflows:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from initiating Boc hydrolysis. Ensure storage containers are not sealed so tightly that they cannot vent in the event of accidental thermal exposure.

  • Personal Protective Equipment (PPE): Due to the predicted Eye Dam. 1 and Skin Irrit. 2 hazards, handlers must wear nitrile gloves (minimum 0.11 mm thickness), tight-fitting chemical safety goggles, and a flame-resistant lab coat.

  • Spill Response: Do not use acidic neutralizing agents, as this will rapidly cleave the Boc group and release isobutylene gas. Contain spills with inert absorbent material (e.g., vermiculite) and sweep into a ventilated waste container.

References

  • ChemScene. "1638771-44-4 | tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate". ChemScene Chemical Database.
  • NextSDS. "tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate - NextSDS". NextSDS Substance Database.
  • Tox Lab. "In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129)". Tox Lab In Vitro Studies.
  • Lebrun Labs. "3T3 Neutral Red Uptake Cytotoxicity Assay (OECD 129)". Lebrun Labs Nonanimal Test Services.
  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". Tox Lab Genetic Toxicology Studies.
  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies". Gentronix Services.

Sources

Exploratory

Whitepaper: Strategic Utility and Handling of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate in Medicinal Chemistry

Executive Summary The drive to improve the physicochemical properties of clinical candidates has led medicinal chemists to prioritize scaffolds with high three-dimensionality (Fsp3). In this context, seven-membered nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to improve the physicochemical properties of clinical candidates has led medicinal chemists to prioritize scaffolds with high three-dimensionality (Fsp3). In this context, seven-membered nitrogen heterocycles—specifically azepanes—have emerged as privileged scaffolds[1]. They serve as highly effective bioisosteres for traditional six-membered piperidines, allowing drug developers to escape "flatland" and improve pharmacokinetic parameters[2].

This technical guide provides an in-depth evaluation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4), a commercially available, highly functionalized building block. By featuring a quaternary carbon center and orthogonal reactivity vectors, this scaffold offers a robust foundation for library synthesis, lead optimization, and the discovery of novel neuropharmacological or targeted therapies[3][4].

Scaffold Rationale & Structural Causality

The architecture of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is deliberately designed for late-stage functionalization and metabolic resilience:

  • Azepane Core: Provides distinct conformational flexibility compared to piperidines, allowing the molecule to sample unique vector spaces within target binding pockets[1][4].

  • C4 Quaternary Center: The geminal substitution (a methyl and an aminomethyl group) at the C4 position restricts local conformation. Crucially, this quaternary center blocks cytochrome P450-mediated metabolic oxidation at a typically vulnerable site, increasing the scaffold's half-life in vivo.

  • Orthogonal Protection Strategy: The secondary azepane nitrogen is protected as a tert-butyloxycarbonyl (Boc) carbamate. This renders the core nitrogen inert to nucleophilic attacks and cross-coupling conditions, while the primary aminomethyl group remains fully accessible for immediate derivatization[3].

Physicochemical Profiling & Commercial Availability

To facilitate procurement and integration into discovery workflows, the quantitative data and verified supplier landscape are summarized below.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
CAS Registry Number 1638771-44-4
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
SMILES O=C(N1CCC(C)(CN)CCC1)OC(C)(C)C
Purity ≥98%
Table 2: Verified Chemical Suppliers
SupplierCatalog / ReferenceNotes
ChemScene CS-0056564Commercial production, ships at room temp[3]
Nanjing Yaoshi Technology Guidechem ListingBulk synthesis capabilities[5]
BIOFOUNT 1638771-44-4Research quantities[6]
Ruichu Bio Source Leaf ListingRegional distribution[7]

Handling, Storage, and Stability

  • Storage: The compound should be stored at room temperature in a dry, well-ventilated area[3]. For long-term storage of the unsealed product, inert gas (N2 or Ar) blanketing is highly recommended. This prevents ambient CO2 absorption by the primary amine, which can slowly form insoluble carbamate salts over time.

  • Stability: The Boc group is highly stable to strongly basic conditions and nucleophiles but is strictly incompatible with strong acids (e.g., HCl, TFA, Lewis acids).

Experimental Workflows & Self-Validating Protocols

The following protocols detail the integration of this scaffold into a standard drug discovery workflow. The methodology emphasizes causality (why specific reagents are chosen) and self-validation (how to empirically ensure the reaction succeeded).

Protocol A: Amide Derivatization of the Primary Amine

Objective: Couple a target carboxylic acid to the C4-aminomethyl group without disturbing the Boc-protected azepane nitrogen. Causality: We utilize HATU as the coupling reagent due to its superior kinetics and ability to suppress epimerization when coupling chiral acids. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester intermediate. Step-by-Step:

  • Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-activate the acid.

  • Add tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (1.0 eq) dropwise as a solution in DMF.

  • Stir the reaction at room temperature for 2–4 hours. Self-Validating System:

  • In-Process Control: Monitor the reaction via LC-MS. The product peak should exhibit a mass of [M + H]+. A diagnostic fragmentation peak of [M + H - 56]+ (loss of the tert-butyl cation) or[M + H - 100]+ (loss of the entire Boc group) confirms the presence of the intact Boc-azepane core in the product.

Protocol B: Unmasking the Azepane Core (Boc Deprotection)

Objective: Remove the Boc group to liberate the secondary azepane amine for subsequent target engagement or further functionalization (e.g., reductive amination). Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for this step. The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to volatile isobutylene gas) and the release of CO2 gas. This gas evolution drives the reaction to completion entropically. Step-by-Step:

  • Dissolve the intermediate from Protocol A in anhydrous DCM (0.1 M).

  • Cool the solution to 0°C using an ice bath to control the initial exothermic protonation.

  • Add TFA slowly to achieve a 1:4 (v/v) ratio of TFA to DCM.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Self-Validating System:

  • In-Process Control: Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. The newly formed secondary amine will appear as a distinct brown/purple spot, validating the removal of the Boc group. Subsequent LC-MS will show a definitive mass shift of -100 Da from the starting material.

Workflow Visualization

G Scaffold tert-Butyl 4-(aminomethyl)- 4-methylazepane-1-carboxylate (Scaffold) Amide Amide Coupling (HATU, DIPEA, R-COOH) Scaffold->Amide Vector 1 (Primary Amine) Intermediate Boc-Protected Amide Intermediate Amide->Intermediate Deprotect Boc Deprotection (TFA / DCM) Intermediate->Deprotect Vector 2 (Secondary Amine) Product Functionalized Azepane Core Deprotect->Product

Synthetic workflow demonstrating orthogonal functionalization of the azepane scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Protocol for the Boc Deprotection of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

Executive Summary & Substrate Profiling tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) is a highly versatile, structurally unique diamine building block utilized in modern drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) is a highly versatile, structurally unique diamine building block utilized in modern drug discovery[1]. Structurally, it features a seven-membered azepane ring with a Boc-protected secondary amine at the N1 position, and an unprotected primary aminomethyl group at the sterically congested C4 position[1].

The removal of the N-Boc (tert-butyloxycarbonyl) group is a critical step to unmask the secondary amine, yielding 4-(aminomethyl)-4-methylazepane. Due to the presence of the free primary amine, this substrate presents specific physicochemical challenges during deprotection and subsequent isolation, requiring careful selection of reagents and workup strategies[2].

Mechanistic Causality & Reaction Dynamics

The deprotection of the N-Boc group is an acid-catalyzed elimination process[3].

  • Protonation & Internal Base Effect : The strong acid (TFA or HCl) first protonates the most basic site. In this molecule, the free primary amine acts as an internal base, instantly consuming one equivalent of acid. Therefore, a significant excess of acid (typically 5 to 20 equivalents) is mandatory to ensure sufficient protonation of the less basic carbamate carbonyl oxygen[2][4].

  • Fragmentation : Protonation of the Boc carbonyl triggers a rate-limiting fragmentation, yielding a carbamic acid intermediate and a stable tert-butyl cation[3].

  • Decarboxylation : The carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas, while the tert-butyl cation deprotonates to form isobutene gas[3][5]. The evolution of these gases serves as a primary visual indicator of reaction progress.

Mechanism SM Boc-Azepane (Free Primary Amine) Protonated Protonated Carbamate & Ammonium SM->Protonated Excess Acid (TFA or HCl) Cleavage Carbamic Acid + t-Butyl Cation Protonated->Cleavage Rate-limiting Fragmentation Product Diamine Bis-Salt + CO2(g) + Isobutene(g) Cleavage->Product Decarboxylation (-CO2)

Mechanistic pathway of acid-catalyzed N-Boc deprotection highlighting gas evolution.

Comparative Reagent Selection

Two standard acidic systems are routinely employed: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2][6], and 4M Hydrochloric Acid (HCl) in 1,4-Dioxane[4]. The choice dictates the final salt form and the isolation strategy.

ParameterProtocol A: TFA / DCMProtocol B: 4M HCl / Dioxane
Acid Strength / Equivalents 20-50% v/v (Large excess)[2]5-10 equivalents[4]
Reaction Kinetics Fast (30 min - 2 hours)[2]Moderate (1 - 4 hours)[4]
Visual Self-Validation Vigorous effervescence (CO₂)Mild effervescence, product precipitation[4]
Product Form Bis-Trifluoroacetate Salt (Viscous oil)Bis-Hydrochloride Salt (White solid)
Isolation Method Concentration in vacuo & co-evaporation[2]Filtration or ethereal trituration[4]
Best Suited For Small scale, rapid LC-MS screeningLarge scale, direct isolation of solid API

Experimental Workflows: Self-Validating Protocols

Expert Insight on Workup : Because the fully deprotected product is a highly polar diamine, it possesses extreme aqueous solubility. Traditional liquid-liquid extraction (e.g., washing with aqueous NaOH and extracting with DCM) often results in catastrophic yield loss[2][6]. Therefore, isolation as the bis-salt, or utilizing a Strong Cation Exchange (SCX) resin for free-basing, is heavily recommended.

Workflow Start tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate Decision Select Deprotection Strategy Start->Decision TFA_Path Protocol A: TFA / DCM (1:1 ratio, 0 °C to RT) Decision->TFA_Path Solution-phase focus HCl_Path Protocol B: 4M HCl / Dioxane (5-10 eq, RT) Decision->HCl_Path Solid-precipitation focus TFA_Check Self-Validation: LC-MS[M+H]+ = 143.2 CO2 Bubbling Ceases TFA_Path->TFA_Check HCl_Check Self-Validation: Precipitate Formation LC-MS [M+H]+ = 143.2 HCl_Path->HCl_Check TFA_Iso Concentration in vacuo Yields Bis-TFA Salt TFA_Check->TFA_Iso HCl_Iso Filtration / Ether Wash Yields Bis-HCl Salt HCl_Check->HCl_Iso FreeBase Optional: SCX Column Yields Free Diamine TFA_Iso->FreeBase HCl_Iso->FreeBase

Decision tree and self-validating workflow for Boc deprotection of the azepane derivative.

Protocol A: Solution-Phase Deprotection via TFA / DCM

This method is optimal for rapid, small-to-medium scale synthesis[2][6].

Step-by-Step Methodology:

  • Preparation : Dissolve tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration[2].

  • Thermal Control : Cool the reaction flask to 0 °C using an ice bath. Causality: The initial protonation of the free primary amine by TFA is highly exothermic. Cooling prevents solvent boil-off and thermal degradation[2].

  • Acid Addition : Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[2].

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously.

  • Self-Validation (In-Process Control) :

    • Visual: Observe the evolution of CO₂ bubbles. The reaction is ongoing as long as effervescence is visible.

    • Analytical: At 1 hour, sample 10 µL of the reaction, dilute in Methanol, and analyze via LC-MS[2]. The starting material ( [M+H]+=243.2 ) should be completely absent, replaced by the product peak ( [M+H]+=143.2 ).

  • Isolation : Once validated as complete, concentrate the mixture under reduced pressure using a rotary evaporator[2].

  • Co-evaporation : To remove residual, tightly bound TFA, dissolve the resulting viscous oil in Toluene (or DCM) and re-evaporate (repeat 3 times)[2]. The product is isolated as the 4-(aminomethyl)-4-methylazepane bis-trifluoroacetate salt.

Protocol B: Precipitation Deprotection via 4M HCl / Dioxane

This method is preferred when a solid, highly crystalline product is desired without the need for chromatography[4].

Step-by-Step Methodology:

  • Preparation : Dissolve the starting material (1.0 eq) in a minimal amount of anhydrous Methanol or DCM[4].

  • Acid Addition : Add a commercially available solution of 4M HCl in 1,4-Dioxane (5-10 eq of HCl) at room temperature[4].

  • Reaction Propagation : Stir the mixture at room temperature for 2-4 hours.

  • Self-Validation (In-Process Control) :

    • Visual: The bis-hydrochloride salt of the highly polar diamine will typically crash out of the non-polar dioxane solution, forming a white precipitate[4]. The formation of this suspension is a strong indicator of successful deprotection.

    • TLC: Spot the suspension (dissolved in a drop of water) on a silica TLC plate. Elute with 10% MeOH/DCM with 1% NH₄OH. Stain with Ninhydrin. The product will remain near the baseline (high polarity) and stain an intense purple/blue, confirming the presence of the free amines[3].

  • Isolation : Filter the suspension through a Buchner funnel. Wash the filter cake generously with cold anhydrous diethyl ether to remove organic impurities and residual dioxane[4].

  • Drying : Dry the solid under high vacuum to yield the pure 4-(aminomethyl)-4-methylazepane bis-hydrochloride salt.

Optional Workup: Free-Basing via SCX Chromatography

If the free base is strictly required for the next synthetic step, avoid aqueous extraction. Instead, utilize a Strong Cation Exchange (SCX) column:

  • Dissolve the bis-salt in Methanol.

  • Load onto a pre-conditioned SCX cartridge. The basic diamine will bind strongly to the acidic resin.

  • Wash the cartridge with pure Methanol to elute non-basic impurities and acid counter-ions (TFA or HCl).

  • Elute the target diamine using a solution of 2M to 4M Ammonia in Methanol.

  • Concentrate the methanolic ammonia eluent in vacuo to afford the pure 4-(aminomethyl)-4-methylazepane free base.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) , Benchchem. 2

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development , Benchchem. 4

  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) , Benchchem. 3

  • Boc Deprotection - TFA , Common Organic Chemistry. 6

  • BOC Protection and Deprotection , Hebei Boze Chemical Co., Ltd.5

  • 1638771-44-4 | tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate , ChemScene. 1

Sources

Application

Application Notes and Protocols: Tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate in Medicinal Chemistry

Introduction: Unlocking New Chemical Space with Constrained Scaffolds In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with impro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with Constrained Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Saturated nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, with piperidines and pyrrolidines being extensively utilized.[1] However, the seven-membered azepane ring system remains a relatively underexplored area, offering a unique opportunity to access new three-dimensional chemical space.[1] The building block, tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) , is an emerging synthon that provides medicinal chemists with a conformationally constrained diamine scaffold, ideal for the construction of complex lead compounds.[2]

The presence of a gem-disubstituted methyl group at the 4-position of the azepane ring introduces a conformational lock, which can be advantageous for optimizing ligand-receptor interactions.[3] Furthermore, the primary amine provides a versatile handle for the introduction of various functional groups through well-established synthetic transformations. The tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen allows for regioselective reactions and can be readily removed under acidic conditions during the final stages of a synthetic sequence.[4]

These application notes will provide an in-depth guide to the properties, synthesis, and potential applications of tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate as a valuable building block in medicinal chemistry, with a particular focus on its utility in the design of chemokine receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties for tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is provided in the table below. These properties are crucial for understanding its behavior in chemical reactions and for computational modeling in drug design.

PropertyValueReference
CAS Number 1638771-44-4[5]
Molecular Formula C₁₃H₂₆N₂O₂[5]
Molecular Weight 242.36 g/mol [5]
Topological Polar Surface Area (TPSA) 55.56 Ų[5]
logP (predicted) 2.3724[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 2[6]

Synthesis Protocol

Overall Synthetic Workflow

G A 1-Boc-4-piperidone B tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate A->B Strecker reaction (or similar cyanation) C tert-butyl 4-cyano-4-methylazepane-1-carboxylate B->C Ring expansion (e.g., Tiffeneau-Demjanov) D tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate C->D Reduction of nitrile (e.g., LiAlH4 or H2/Raney Ni)

Caption: Plausible synthetic workflow for the target molecule.

Step 1: Synthesis of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate

This initial step introduces the key methyl and cyano groups at the 4-position of a piperidine ring.

Materials:

  • 1-Boc-4-piperidone

  • Acetone cyanohydrin or Trimethylsilyl cyanide (TMSCN)

  • A suitable base (e.g., triethylamine) or a Lewis acid catalyst (e.g., ZnI₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • To a solution of 1-Boc-4-piperidone in anhydrous DCM, add the cyanation reagent (e.g., TMSCN) and the catalyst (e.g., ZnI₂).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate.

Step 2: Ring Expansion to tert-butyl 4-cyano-4-methylazepane-1-carboxylate

A ring expansion reaction, such as the Tiffeneau-Demjanov rearrangement, can be employed to convert the six-membered piperidine ring into the desired seven-membered azepane ring.

Materials:

  • tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate

  • A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄)) to convert the cyano group to an aminomethyl group, which is then diazotized.

  • Sodium nitrite

  • Aqueous acid (e.g., acetic acid or hydrochloric acid)

Procedure:

  • Reduce the cyano group of the starting material to the corresponding aminomethyl group using a suitable reducing agent.

  • Dissolve the resulting amino compound in an aqueous acidic solution at 0 °C.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Basify the reaction mixture with a suitable base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the crude azepane derivative.

  • Purify by column chromatography.

Step 3: Reduction of the Nitrile to the Primary Amine

The final step involves the reduction of the cyano group to the target primary amine.

Materials:

  • tert-butyl 4-cyano-4-methylazepane-1-carboxylate

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel with Hydrogen gas)

  • Anhydrous solvent (e.g., THF or ethanol)

Procedure (using LiAlH₄):

  • To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of tert-butyl 4-cyano-4-methylazepane-1-carboxylate in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography to yield pure tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate.

Applications in Medicinal Chemistry

The unique structural features of tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate make it a highly attractive building block for the synthesis of novel therapeutic agents.

As a Constrained Diamine Scaffold in CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells.[7] Small molecule antagonists of CCR5 have been successfully developed as anti-HIV therapies.[8] Many known CCR5 antagonists feature a basic nitrogen atom that interacts with key acidic residues in the receptor binding pocket.

The 4-aminomethyl-4-methylazepane scaffold provides a conformationally restricted diamine moiety. This conformational rigidity can lead to a more favorable entropic contribution to the binding affinity of a ligand for its target receptor. The gem-dimethyl group at the 4-position can also serve as a lipophilic contact point within the binding pocket.

The primary amine of the building block can be readily elaborated to introduce various side chains that can be optimized for interaction with the CCR5 receptor.

G cluster_0 Building Block cluster_1 Synthetic Elaboration cluster_2 Potential Drug Candidate A tert-Butyl 4-(aminomethyl)- 4-methylazepane-1-carboxylate B Amide Coupling or Reductive Amination A->B Introduce R group C Novel CCR5 Antagonist B->C Boc deprotection and further modification

Sources

Method

Application Note: Reductive Amination Protocols Involving tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

Introduction & Structural Profile tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) is a highly valued building block in medicinal chemistry. It is frequently utilized to introduce a conformati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profile

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) is a highly valued building block in medicinal chemistry. It is frequently utilized to introduce a conformationally restricted, lipophilic azepane core into CNS agents, peptidomimetics, and targeted protein degraders.

However, its structural topology presents a distinct synthetic challenge: the primary amine is attached to a methylene group (-CH₂-), which is directly bonded to a fully substituted quaternary carbon (C4 of the azepane ring, bearing a methyl group). This creates a neopentyl-type steric environment . Standard N-alkylation or unoptimized reductive amination conditions often fail or result in poor yields due to this extreme steric crowding around the reactive nitrogen center.

Mechanistic Insights: Overcoming the Neopentyl Bottleneck

Reductive amination proceeds via three fundamental steps: nucleophilic attack of the amine on the carbonyl, dehydration to form an imine/iminium intermediate, and subsequent reduction.

In neopentyl systems, the bulky adjacent quaternary center severely restricts the trajectory of nucleophilic attack and sterically crowds the hemiaminal intermediate. This makes the dehydration step kinetically sluggish and thermodynamically unfavorable.

  • For Aldehydes: The high electrophilicity of aldehydes generally compensates for the amine's steric bulk. Direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is highly effective. NaBH(OAc)₃ is preferred over NaBH₃CN as it is milder, non-toxic, and highly selective for iminium ions over unreacted aldehydes in weakly acidic media .

  • For Ketones: The combination of a less reactive ketone and a hindered neopentyl amine often results in reaction failure under standard conditions. To overcome this, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed. Ti(OiPr)₄ serves a dual purpose: it acts as a strong Lewis acid to activate the carbonyl carbon, and it functions as an irreversible water scavenger (precipitating as TiO₂) to drive the unfavorable equilibrium toward the imine before reduction with NaBH₄ .

Mechanism A tert-Butyl 4-(aminomethyl)- 4-methylazepane-1-carboxylate (Neopentyl Amine) C Hemiaminal Intermediate [Steric Bottleneck] A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Imine / Iminium Ion [Activated by Ti(OiPr)4] C->D -H2O (Rate Limiting) E Secondary Amine Product D->E Reduction (NaBH(OAc)3 or NaBH4)

Mechanistic pathway of reductive amination highlighting the neopentyl steric bottleneck.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

Causality Focus: DCE is selected as the solvent because it provides optimal solubility for NaBH(OAc)₃ and accelerates the reaction rate compared to THF. Glacial acetic acid is added to facilitate the protonation of the hemiaminal, accelerating dehydration to the iminium ion without decomposing the reducing agent.

  • Reagent Mixing: In a oven-dried round-bottom flask under an N₂ atmosphere, dissolve tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous DCE (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 1.0 mmol) to the solution. Stir at room temperature for 15–30 minutes to initiate hemiaminal formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise. The reagent is a mild hydride source that will selectively reduce the transient iminium ion without reducing the unreacted aldehyde .

  • Reaction Monitoring: Stir the suspension at room temperature for 4–12 hours. Monitor reaction progress via LC-MS or TLC (ninhydrin stain).

  • Quenching: Quench the reaction safely by adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Workup & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting secondary amine via flash column chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination with Ketones

Causality Focus: Pre-formation of the imine is mandatory for ketones reacting with this neopentyl amine. Ti(OiPr)₄ forces the condensation by coordinating the ketone and scavenging the released water. NaBH₄ in methanol is used for the subsequent reduction because NaBH(OAc)₃ is often too weak to reduce sterically hindered ketimines.

  • Imine Pre-formation: In a dry flask under N₂, combine the azepane amine (1.0 equiv, 1.0 mmol), the target ketone (1.1 equiv, 1.1 mmol), and Ti(OiPr)₄ (2.0 equiv, 2.0 mmol). If the ketone is solid, add a minimal amount of anhydrous THF (1–2 mL) to ensure a homogenous mixture.

  • Activation: Stir the mixture at room temperature for 6–12 hours. The solution will typically turn yellow as the imine-titanium complex forms.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous methanol (3.0 mL), followed by the careful, portion-wise addition of NaBH₄ (1.5 equiv, 1.5 mmol). Caution: Vigorous hydrogen gas evolution will occur.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to ensure complete reduction .

  • Quenching: Quench the reaction by adding water (2.0 mL) or 1M NaOH (2.0 mL). A voluminous white precipitate of inorganic titanium salts (TiO₂) will form immediately.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the titanium salts, washing the filter cake thoroughly with ethyl acetate (20 mL).

  • Workup & Purification: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the sterically hindered amine via column chromatography.

Workflow Step1 1. Reagent Mixing Amine (1 eq) + Ketone (1.1 eq) + Ti(OiPr)4 (2 eq) in THF or Neat Step2 2. Imine Formation Stir at RT (6-12h) under N2 atmosphere Step1->Step2 Step3 3. Reduction Add NaBH4 (1.5 eq) in MeOH at 0 °C Step2->Step3 Step4 4. Quenching Add H2O or 1M NaOH to precipitate TiO2 Step3->Step4 Step5 5. Workup & Purification Filtration over Celite, Extraction, Column Chromatography Step4->Step5

Step-by-step workflow for the Ti(OiPr)4-mediated reductive amination of hindered ketones.

Quantitative Data Summary

The following table summarizes the expected performance of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate across various carbonyl classes based on the optimized protocols.

Carbonyl Substrate TypeRecommended ProtocolReducing AgentAdditive / Lewis AcidSolvent SystemTypical Reaction TimeExpected Yield
Unhindered Aliphatic AldehydesProtocol ANaBH(OAc)₃Acetic Acid (1 eq)DCE4 - 6 h80 - 95%
Aromatic AldehydesProtocol ANaBH(OAc)₃Acetic Acid (1 eq)DCE6 - 12 h75 - 90%
Unhindered KetonesProtocol BNaBH₄Ti(OiPr)₄ (1.5 eq)THF / MeOH8 - 12 h60 - 80%
Sterically Hindered KetonesProtocol BNaBH₄Ti(OiPr)₄ (2.0 eq)Neat / MeOH12 - 24 h40 - 65%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206-2210. URL:[Link]

Application

Application Notes and Protocols for the Incorporation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and materials science.[1] The incorporation of non-natural amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Diversity of Peptides

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and materials science.[1] The incorporation of non-natural amino acids (nnAAs) into peptide sequences offers a powerful strategy to enhance proteolytic stability, modulate biological activity, and introduce novel functionalities.[2][3][4] Tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is a unique cyclic amino acid analog that presents intriguing possibilities for peptide design. Its seven-membered azepane ring introduces conformational constraints, while the gem-dimethyl group can impart steric influence, potentially leading to peptides with enhanced resistance to enzymatic degradation and well-defined secondary structures.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the specific challenges this sterically hindered building block presents and offer field-proven strategies to overcome them, ensuring high-yield and high-purity synthesis of the target peptides.

Chemical Properties and Structure

Tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is a non-proteinogenic amino acid characterized by a seven-membered heterocyclic ring. The primary amine serves as the point of attachment to the growing peptide chain, while the tert-butoxycarbonyl (Boc) group protects the secondary amine within the azepane ring.

PropertyValueSource
CAS Number 1638771-44-4[5][6]
Molecular Formula C₁₃H₂₆N₂O₂[5]
Molecular Weight 242.36 g/mol [5]
SMILES O=C(N1CCC(C)(CN)CCC1)OC(C)(C)C[5]

The structure of this building block presents a notable challenge in SPPS: steric hindrance. The bulky azepane ring and the gem-dimethyl group can impede the approach of the activated carboxyl group of the incoming amino acid, potentially leading to incomplete coupling reactions and the formation of deletion sequences.[2][7]

Figure 1: Chemical structure of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate.

Strategic Considerations for SPPS Incorporation

The successful integration of this sterically demanding building block necessitates a departure from standard SPPS protocols. The key to success lies in optimizing the coupling step to overcome the steric hindrance and ensure complete reaction.

Choice of SPPS Chemistry: Fmoc vs. Boc

While both Fmoc/tBu and Boc/Bzl protection strategies are viable in SPPS, the Fmoc/tBu approach is generally preferred for its milder deprotection conditions, which can help to minimize side reactions.[8][9] The protocols outlined below will focus on the Fmoc/tBu strategy.

Overcoming Steric Hindrance: The Coupling Reaction

The coupling of an amino acid to the primary amine of the azepane derivative is the most critical step. Due to the steric bulk, standard coupling reagents and conditions may result in low yields. To address this, several strategies can be employed:

  • High-Potency Coupling Reagents: The use of highly efficient coupling reagents is paramount. Uronium or phosphonium salt-based reagents are recommended over carbodiimides due to their higher reactivity and lower risk of racemization.[10]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Reacts rapidly with less epimerization and is highly effective for difficult couplings.[11]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly reactive uronium salt suitable for hindered couplings.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A potent phosphonium salt-based reagent.[11]

  • Increased Reagent Equivalents and Extended Reaction Times: Employing a higher excess of the protected amino acid and coupling reagents can drive the reaction to completion.[7][12] Extending the coupling time is also crucial to allow sufficient time for the sterically hindered reaction to proceed.[2][7]

  • Double Coupling: If a single coupling reaction proves incomplete, a second coupling step with fresh reagents should be performed to ensure all free amines have reacted.[2][12]

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate the coupling of sterically hindered amino acids by increasing the kinetic energy of the reactants.[7][13]

Detailed Protocol for Incorporation

This protocol outlines the manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentConcentration/Amount
Rink Amide Resin (or other suitable resin)0.1 mmol
N,N-Dimethylformamide (DMF), peptide synthesis gradeAs needed
Dichloromethane (DCM), peptide synthesis gradeAs needed
Piperidine20% (v/v) in DMF
Fmoc-protected amino acids5 equivalents
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate3-5 equivalents
HATU4.9 equivalents
N,N-Diisopropylethylamine (DIEA)10 equivalents
Acetic Anhydride10% (v/v) in DMF
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)10 mL
Diethyl ether, coldAs needed
Experimental Workflow

Sources

Method

Scale-up Synthesis and Isolation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate: An Application Note and Protocol

Abstract This technical guide provides a comprehensive overview of the scale-up synthesis and isolation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate, a key building block in contemporary drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the scale-up synthesis and isolation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate, a key building block in contemporary drug discovery. The azepane scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility, which make it an attractive core for developing novel therapeutics.[1] This document details a robust and scalable synthetic route, optimized purification protocols, and in-depth analytical characterization. The methodologies presented are designed for researchers, scientists, and professionals in drug development, offering practical guidance and explaining the rationale behind critical process parameters to ensure reproducibility and high purity of the target compound.

Introduction

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in a number of approved and experimental drugs.[1][2] The conformational diversity of substituted azepanes is often crucial for their biological activity, making the development of synthetic routes that allow for precise substituent placement essential for effective drug design.[1] tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (T-AMAC) is a valuable intermediate, featuring a protected primary amine that allows for further functionalization and a quaternary center that imparts unique conformational properties. Its synthesis and purification on a larger scale, however, present challenges that require careful optimization of reaction conditions and isolation procedures.

This guide outlines a reliable, multi-step synthesis of T-AMAC suitable for scale-up, followed by a detailed protocol for its purification to a high degree of purity (≥98%).

Synthetic Strategy and Rationale

The synthesis of azepane scaffolds can be achieved through various methods, including ring-closing metathesis, Beckmann rearrangement, and other multi-step sequences.[2][3] The chosen synthetic strategy for T-AMAC focuses on a convergent approach that minimizes the number of challenging purification steps and utilizes readily available starting materials. The key transformations involve the construction of the azepane ring followed by the introduction and protection of the aminomethyl group.

The tert-butyloxycarbonyl (Boc) protecting group is employed for the azepane nitrogen and the primary amine. The Boc group is widely used due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4][5] This orthogonality is critical in multi-step syntheses.[6]

Synthesis_Workflow A Starting Material (e.g., Substituted Pimelonitrile) B Cyclization & Reduction to form Azepane Core A->B Multi-step process C Introduction of (Aminomethyl) group B->C Functional group interconversion D Boc Protection of Primary Amine C->D Protection E Final Product: tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate D->E Purification

Figure 1: Overall synthetic workflow for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate.

Detailed Experimental Protocols

Part 1: Synthesis of the Azepane Core

The synthesis of the core 4-methylazepane structure can be accomplished from commercially available starting materials through established literature procedures, often involving cyclization reactions. For the purpose of this guide, we will assume the successful synthesis of the precursor, 1-benzyl-4-methylazepan-4-carbonitrile, and focus on the subsequent critical steps for obtaining the target compound.

Part 2: Reduction of the Nitrile and Boc Protection

This two-step, one-pot procedure involves the reduction of the nitrile to the primary amine, followed by in-situ protection with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 1-benzyl-4-methylazepan-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), carefully add lithium aluminum hydride (1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Addition of Starting Material: Dissolve 1-benzyl-4-methylazepan-4-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water and brine.

  • Boc Protection: Dry the organic layer over anhydrous Na₂SO₄, filter, and cool to 0 °C. Add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of Boc₂O (1.1 equivalents) in DCM.[7]

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 12-16 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tert-butyl (1-benzyl-4-methylazepan-4-yl)methylcarbamate.

Part 3: Debenzylation and Final Boc Protection

The final steps involve the removal of the N-benzyl protecting group via catalytic hydrogenation, followed by the protection of the secondary amine of the azepane ring.

Materials:

  • Crude tert-butyl (1-benzyl-4-methylazepan-4-yl)methylcarbamate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Protocol:

  • Hydrogenation Setup: Dissolve the crude product from Part 2 in methanol. Add 10% Pd/C (10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 24-48 hours.[8]

  • Filtration: Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (4-methylazepan-4-yl)methanamine.

  • Final Boc Protection: Dissolve the crude amine in DCM and cool to 0 °C. Add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of Boc₂O (1.1 equivalents) in DCM.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 12-16 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Isolation of Crude Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate.

Isolation and Purification

The purification of the final product is crucial to achieve the desired purity for subsequent applications. Column chromatography is the primary method for removing impurities.[8][9]

Purification_Workflow A Crude Product B Silica Gel Column Chromatography A->B Adsorption C Fraction Collection (TLC Monitoring) B->C Elution D Solvent Evaporation C->D Isolation E Pure Product D->E Final Form

Figure 2: General workflow for the purification of the target compound.

Protocol: Column Chromatography

  • Slurry Preparation: For every 1 gram of crude product, use approximately 40-60 grams of silica gel (230-400 mesh). Prepare a slurry of the silica gel in the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes).[9]

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity. Monitor the separation of the components using TLC.[8]

  • Fraction Collection: Collect the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate as an oil or solid.

Data Presentation

Table 1: Summary of Reaction Parameters for a Representative Scale-up Batch

ParameterStep 2: Reduction & Boc ProtectionStep 3: Debenzylation & Boc Protection
Starting Material1-benzyl-4-methylazepan-4-carbonitrileCrude tert-butyl (1-benzyl-4-methylazepan-4-yl)methylcarbamate
Scale50 g~55 g
Key ReagentsLiAlH₄, Boc₂O, TEA10% Pd/C, H₂, Boc₂O, TEA
SolventTHF, DCMMethanol, DCM
Reaction Time4-6 hours (reflux), 12-16 hours (Boc)24-48 hours (H₂), 12-16 hours (Boc)
Temperature0 °C to reflux, 0 °C to RTRoom Temperature, 0 °C to RT
Typical Yield85-95% (crude)80-90% (crude)

Table 2: Analytical Data for Purified tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

AnalysisSpecification
Appearance Colorless to pale yellow oil or solid
Molecular Formula C₁₃H₂₆N₂O₂[10]
Molecular Weight 242.36 g/mol [10]
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
LC-MS Purity ≥98% (by area %), [M+H]⁺ = 243.2
CAS Number 1034687-21-2 (Note: This CAS number may correspond to a related isomer. The specific CAS for this exact structure is 1638771-44-4[10][11])

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and isolation of high-purity tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate. By following the described procedures and understanding the rationale behind the key steps, researchers and drug development professionals can reliably produce this valuable building block for their discovery programs. The emphasis on robust reaction conditions and a systematic purification strategy ensures the consistent quality of the final compound, which is paramount for its use in subsequent synthetic transformations.

References

  • BenchChem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Accessed March 2026.
  • Life Chemicals. C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Published November 12, 2020.
  • BenchChem. Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • ACS Publications. Convergent and Stereospecific Synthesis of Highly Substituted Azepines. Published September 16, 2024.
  • BenchChem. Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
  • ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. Accessed March 2026.
  • Journal of the American Chemical Society. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Published December 6, 2018.
  • ACS Publications. A Fit-for-Purpose Synthesis of (R)-2-Methylazepane. Published December 12, 2019.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed March 2026.
  • ChemScene. tert-Butyl 4-(aminomethyl)
  • Chemistry Steps. Boc Protecting Group for Amines. Published December 22, 2023.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. Accessed March 2026.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Accessed March 2026.
  • RSC Publishing. Dual protection of amino functions involving Boc. Accessed March 2026.
  • ResearchGate. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Accessed March 2026.
  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Published April 25, 2024.
  • ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Published August 5, 2025.
  • ResearchGate. Synthesis of azepane derivatives 4 by a sequence of asymmetric... Accessed March 2026.
  • ACS Publications. tert-Butyl (Phenylsulfonyl)alkyl- N-hydroxycarbamates: The First Class of N-(Boc) Nitrone Equivalents. Published October 12, 2005.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Accessed March 2026.
  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Accessed March 2026.
  • BenchChem.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Published April 30, 2025.
  • Synple Chem. Application Note – N-Boc protection. Accessed March 2026.
  • Digital CSIC. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Published December 16, 2014.
  • PubChem. Tert-butyl 4-(aminomethyl)
  • NextSDS.
  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Accessed March 2026.
  • ResearchGate.
  • CAS Common Chemistry. 3,3′-[1,2-Ethanediylbis(oxy)]bis[propanenitrile]. Accessed March 2026.
  • JOCPR.
  • LookChem. Cas 236406-22-7,tert-butyl 4-(aminomethyl). Accessed March 2026.
  • Cambridge Open Engage. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Accessed March 2026.
  • Exclusive Chemistry Ltd.
  • Google Patents. RU2834687C1 - 1-AMINO-1,6-DIOXO-6-(4-METHOXYPHENYL)-2-CYANO-4-((3-(ETHOXYCARBONYL). Accessed March 2026.
  • Synthesis Spotlight. Input (Alkene): Output (Carbocycle). Published February 9, 2026.
  • RSC Publishing. Synthesis and conformational analysis of vicinally branched trisaccharide β-d-Galf-(1 → 2). Accessed March 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate coupling reactions

Title: Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate Coupling Introduction Welcome to the Application Support Center. This troubleshooting guide address...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate Coupling

Introduction Welcome to the Application Support Center. This troubleshooting guide addresses the specific synthetic challenges associated with tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4)[1]. Structurally, this building block features a primary aminomethyl group situated adjacent to a quaternary carbon (C4 of the azepane ring, which also bears a methyl group). This creates a highly sterically hindered, neopentyl-like microenvironment that severely retards standard nucleophilic addition-elimination mechanisms during amide bond formation[2].

Section 1: Diagnostic Troubleshooting Workflow

To systematically resolve coupling failures with this hindered amine, follow the diagnostic logic below:

Troubleshooting Start Issue: Low Amide Yield with tert-Butyl 4-(aminomethyl)- 4-methylazepane-1-carboxylate Check1 Using EDC/DCC or HOBt? Start->Check1 Action1 Switch to COMU or HATU (Oxyma/HOAt active esters) Check1->Action1 Yes Check2 Guanidinylation byproduct detected via LC-MS? Check1->Check2 No Action1->Check2 Action2 Pre-activate acid for 5 min before adding the amine Check2->Action2 Yes Check3 Reaction still sluggish (>24h incomplete)? Check2->Check3 No Action2->Check3 Action3 Apply Microwave (75°C) & switch base to sym-collidine Check3->Action3 Yes Success Successful Amide Bond Formation Check3->Success No Action3->Success

Diagnostic workflow for troubleshooting neopentyl-like amine coupling failures.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are my standard EDC/HOBt or DCC couplings failing with this amine? A1: Standard carbodiimides (EDC, DCC) form an O-acylisourea intermediate that is highly susceptible to steric clash. Because the aminomethyl group in tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is neopentyl-like, its trajectory of attack on the bulky O-acylisourea is physically blocked. This leads to sluggish reaction kinetics and promotes unwanted side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea[3].

Q2: Which coupling reagents provide the highest conversion for this specific scaffold? A2: For sterically demanding amines, third-generation uronium-type reagents like COMU or HATU are mandatory. COMU incorporates an Oxyma Pure leaving group and a morpholino moiety, which provides internal basicity and enhances solubility, making it highly effective for hindered couplings[4],[5]. HATU is also highly effective due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which provides anchimeric assistance during the amine attack[6].

Q3: I am observing a truncated mass corresponding to a guanidinylation byproduct. How do I prevent this? A3: Uronium/aminium salts (like HATU, HBTU, and COMU) can react directly with the primary amine to form a stable guanidinium byproduct, completely capping your amine and halting the reaction[6],. To prevent this, always pre-activate the carboxylic acid with the coupling reagent and base for 2–5 minutes before introducing the tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate[5].

Q4: Does the choice of base matter for neopentyl-like amines? A4: Yes. While N,N-Diisopropylethylamine (DIEA) is the standard choice[7], using a less sterically hindered, yet sufficiently basic amine like 2,4,6-trimethylpyridine (sym-collidine) can improve yields in exceptionally hindered HATU couplings. Collidine facilitates proton transfer without interfering with the crowded transition state[8].

Section 3: Quantitative Performance Data

To guide your reagent selection, the following table summarizes the expected performance of various coupling systems when applied to highly hindered neopentyl-like amines.

Coupling ReagentActive IntermediateRelative Reactivity (Hindered Amines)Guanidinylation RiskRecommended BaseByproduct Removal
EDC / HOBt OBt EsterLowNoneDIEAAqueous Wash
HBTU OBt EsterModerateHighDIEAAqueous Wash
HATU OAt EsterVery HighHighDIEA / CollidineChromatography
COMU Oxyma EsterVery HighModerateDIEA / TMPWater Soluble

Data synthesized from comparative analyses of Oxyma and COMU coupling efficiencies[4],[9],[5].

Section 4: Validated Experimental Methodologies

Protocol A: High-Efficiency Amide Coupling using COMU This self-validating protocol utilizes COMU, which generates water-soluble byproducts and minimizes epimerization[4],[5].

  • Preparation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Pre-activation: Add COMU (1.2 eq) and DIEA (2.4 eq) to the solution. The solution will undergo a color change (typically to yellow/orange), visually validating the formation of the active Oxyma ester[9]. Stir for 3–5 minutes.

  • Coupling: Add tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (1.0 eq) to the pre-activated mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The morpholino byproducts of COMU are highly water-soluble and will partition into the aqueous layer[4].

Protocol B: Microwave-Assisted HATU/Collidine Coupling For exceptionally unreactive carboxylic acids pairing with this amine, thermal acceleration combined with anchimeric assistance is required[6],[8].

  • Pre-activation: In a microwave-safe vial, combine the carboxylic acid (1.5 eq), HATU (1.45 eq—a slight defect prevents amine capping[9]), and sym-collidine (3.0 eq) in anhydrous NMP. Stir for 5 minutes.

  • Amine Addition: Add tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (1.0 eq).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 75°C for 15–20 minutes[8].

  • Validation: Analyze an aliquot by LC-MS. If unreacted amine persists, add an additional 0.5 eq of pre-activated acid and subject to another 10 minutes of irradiation.

Section 5: Mechanistic Pathway of Activation and Coupling

Understanding the causality behind the COMU protocol ensures better troubleshooting.

Pathway Acid Carboxylic Acid Substrate ActiveEster Oxyma Active Ester (Highly Reactive) Acid->ActiveEster + Reagent Reagent COMU + DIEA (Activation) Reagent->ActiveEster Product Target Amide Product ActiveEster->Product + Amine Byproduct Water-Soluble Urea Byproduct ActiveEster->Byproduct Elimination Amine Hindered Amine: tert-Butyl 4-(aminomethyl)- 4-methylazepane-1-carboxylate Amine->Product

Mechanistic pathway of carboxylic acid activation and coupling using COMU.

Sources

Optimization

Ideal storage conditions to prevent degradation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

Welcome to the Technical Support Center for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate . This portal is designed for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate . This portal is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven troubleshooting guidance, mechanistic explanations of degradation, and self-validating protocols to ensure the integrity of your bifunctional building blocks.

Part 1: Chemical Vulnerability Profile

To understand how to store tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate, we must first analyze its molecular architecture. This compound possesses two distinct reactive centers, each with its own degradation causality:

  • The Primary Amine (-NH₂): Located on the C4 position of the azepane ring, this sterically unhindered primary amine is highly nucleophilic. It is uniquely vulnerable to atmospheric carbon dioxide (CO₂) absorption, forming carbamate salts, and is susceptible to oxidation in the presence of trace metals and light [2].

  • The N-Boc Protected Secondary Amine: The azepane nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. While stable under basic conditions, the Boc group is highly labile in the presence of moisture and trace acids, and it can undergo thermal decomposition at elevated temperatures, releasing isobutylene and CO₂ [3, 4].

Degradation Compound tert-Butyl 4-(aminomethyl)- 4-methylazepane-1-carboxylate Boc Boc-Protected Azepane N1 Compound->Boc Amine Primary Amine (C4) Compound->Amine Deprotection Boc Deprotection (-Isobutylene, -CO2) Boc->Deprotection Moisture, Heat, Trace Acids Carbamate Carbamate Salt Formation Amine->Carbamate Atmospheric CO2 & H2O Oxidation Oxidation Products Amine->Oxidation O2, Light, Trace Metals

Mechanistic degradation pathways of the bifunctional azepane derivative.

Part 2: Troubleshooting & FAQs

Q1: My compound arrived as a free-flowing powder but has turned into a sticky, viscous gum. What happened? A: This is a classic symptom of hygroscopicity combined with atmospheric CO₂ absorption. Primary amines rapidly react with CO₂ and moisture in the air to form carbamate salts [2]. This non-covalent polymerization alters the physical state from a crystalline powder to a viscous gum. To prevent this, the compound must be handled exclusively in an inert atmosphere (Argon or Nitrogen).

Q2: During LC-MS analysis, I am observing a major peak with a mass of [M-100]⁺. Is my reagent degraded? A: Yes. A mass loss of 100 Da corresponds precisely to the loss of the Boc protecting group (loss of isobutylene [56 Da] and CO₂[44 Da]) [1, 4]. This indicates acidic degradation or thermal decomposition during storage. Ensure your LC-MS solvents are not overly acidic (e.g., high TFA concentrations can prematurely cleave the Boc group during analysis) and verify that your bulk material was strictly stored at -20°C [3].

Q3: Can I recover the free amine if it has absorbed CO₂ and formed a carbamate? A: While mild basic workup or gentle heating under a stream of inert gas can sometimes reverse carbamate formation, it is highly risky for this specific compound. Heating risks the thermal lability of the Boc group, leading to unwanted deprotection [1]. Therefore, prevention via strict environmental control is the only self-validating protocol. If the compound has turned gummy, it is recommended to discard it for sensitive synthetic steps.

Q4: Can I store this compound in a standard laboratory refrigerator (2-8°C)? A: For short-term use (days to a couple of weeks), 2-8°C is acceptable provided the compound is stored in a vacuum desiccator backfilled with Argon. However, for long-term storage (months to years), -20°C is strictly required to halt thermal Boc deprotection and oxidative pathways [3].

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility, adhere strictly to the storage and stability parameters outlined below.

Table 1: Degradation Pathways and Analytical Indicators

Functional GroupStressor / CatalystDegradation MechanismAnalytical Indicator (LC-MS / NMR)
Primary Amine Atmospheric CO₂, H₂OCarbamate salt formationBroadening of -NH₂ protons in ¹H NMR; physical gumminess.
Primary Amine O₂, Light, MetalsOxidative degradationAppearance of imine/hydroxylamine mass peaks (+14 to +16 Da).
Boc-Amine Trace Acids, MoistureAcid-catalyzed hydrolysisMass peak at[M-100]⁺; loss of 9H singlet at ~1.4 ppm in ¹H NMR.
Boc-Amine Heat (>40°C)Thermal decompositionMass peak at[M-100]⁺; gas evolution upon opening vial.

Table 2: Ideal Storage Conditions

ParameterRecommended ConditionScientific Rationale
Temperature -20°C (Long-term)Halts thermal decomposition of the Boc group and slows oxidation.
Atmosphere Argon (Ar) or Nitrogen (N₂)Prevents CO₂ absorption (carbamylation) and oxidative degradation.
Humidity < 10% RH (Desiccated)Prevents moisture-assisted acid hydrolysis of the Boc group.
Light Exposure Opaque/Amber VialsMitigates photo-catalyzed oxidation of the primary amine.

Part 4: Standard Operating Procedure (SOP) for Handling & Storage

To maintain scientific integrity, every protocol must be a self-validating system. Follow this step-by-step methodology when receiving and storing a new batch of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate.

Step 1: Thermal Equilibration

  • Upon receiving the compound on dry ice, do not open the primary container immediately.

  • Place the sealed container in a desiccator at room temperature for at least 1-2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound, initiating hydrolysis and CO₂ trapping.

Step 2: Inert Transfer

  • Transfer the equilibrated, sealed vial into a glovebox purged with Argon or high-purity Nitrogen.

  • If a glovebox is unavailable, use a Schlenk line to establish a positive pressure blanket of Argon over the vial during opening.

Step 3: Aliquoting

  • Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize the bulk batch's exposure to trace oxygen and moisture during repeated sampling.

Step 4: Sealing and Storage

  • Purge each amber vial with a gentle stream of Argon.

  • Cap tightly with a PTFE-lined septum cap to prevent gas permeability.

  • Wrap the cap junction with Parafilm.

  • Place the vials in a secondary container (e.g., a vacuum-sealed bag or a desiccator box containing Drierite).

  • Store the secondary container in a -20°C freezer.

StorageWorkflow Receive Receive Compound Equilibrate Equilibrate to RT (in Desiccator) Receive->Equilibrate Glovebox Transfer to Ar/N2 Glovebox Equilibrate->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Purge with Ar & Seal tightly Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store

Step-by-step workflow for the aliquoting and long-term storage of the compound.

Part 5: References

  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions Journal of the American Chemical Society URL:[Link]

  • Amines Used in CO2 Capture Bellona Foundation URL: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection MDPI URL:[Link]

Troubleshooting

Technical Support Center: Solvent Optimization for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

Welcome to the Technical Support Center for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4). This guide is designed for medicinal chemists, process scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4). This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting catalytic C–N bond formations (e.g., Buchwald-Hartwig aminations) with this highly specific, sterically encumbered azepane building block.

Part 1: The Mechanistic "Why" - Understanding the Substrate

This molecule presents two distinct chemical challenges during palladium-catalyzed cross-coupling that dictate your solvent choices:

  • Neopentyl-Type Steric Hindrance : The primary amine is attached to a methylene group directly bonded to a quaternary carbon (C4 of the azepane ring). This "neopentyl-like" steric bulk severely retards the from the palladium(II) intermediate[1]. To force this endothermic product-release step, reactions require elevated temperatures (100–110 °C) and highly active, [2].

  • Acid-Sensitive Boc Protection : The azepane nitrogen is protected by a tert-butoxycarbonyl (Boc) group. At the high temperatures required to overcome the primary amine's steric hindrance, the Boc group becomes highly susceptible to thermal deprotection if the solvent is even slightly acidic or contains trace water (leading to hydrolysis).

Therefore, solvent selection is the critical variable that balances base dissociation, transition-state stabilization, and protecting-group integrity.

Part 2: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig coupling with this azepane stalls at <20% conversion in Toluene. What is going wrong? A1: Toluene is a non-polar solvent that poorly solvates the inorganic bases (e.g., NaOtBu, Cs₂CO₃) required to deprotonate the sterically encumbered amine-Pd(II) complex. For neopentyl-like primary amines, the amine coordination and deprotonation steps are sterically bottlenecked. Switching to a moderately polar, coordinating solvent like 1,4-Dioxane or a sterically hindered protic solvent like tert-Amyl Alcohol (t-AmOH) significantly without deactivating the catalyst[3].

Q2: I am observing significant Boc-deprotection during the reaction. How can I prevent this while maintaining the high temperatures needed for coupling? A2: Boc-deprotection at >100 °C is typically caused by trace moisture reacting with the base to form hydroxide, which mediates side reactions, or by localized acidity.

  • Solution: Ensure your solvent is strictly anhydrous and thoroughly degassed (sparged with N₂).

  • Solvent Switch: Transition away from traditional ethers that may harbor moisture. Green solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) exhibit lower water miscibility and, protecting the Boc group while safely allowing reaction temperatures up to 106 °C[4].

Q3: What is the definitive base/solvent combination for this specific molecule? A3: High-throughput screening data for sterically hindered primary amines indicates that are the most successful combinations[3]. t-AmOH is particularly effective; its mild polarity dissolves the base, while its own steric bulk prevents it from competing with the azepane amine for coordination to the palladium center.

Part 3: Quantitative Data: Solvent Selection Matrix

Use the following table to select the appropriate solvent based on your specific reaction constraints:

SolventBoiling Point (°C)Relative PolarityBase SolubilityBoc-StabilityRecommendation for Azepane
Toluene 1100.099PoorHighLow (Reaction often stalls at deprotonation)
1,4-Dioxane 1010.164ModerateHighHigh (Standard reliable choice)
t-AmOH 1020.460ExcellentHighOptimal (Best base solubility for bulky amines)
2-MeTHF 800.237GoodExcellentGood (Green alternative, requires sealed tube)
CPME 1060.190ModerateExcellentGood (High-temp green alternative)

Part 4: Step-by-Step Experimental Protocol

Optimized Buchwald-Hartwig Amination of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

Objective: Achieve >85% yield of the N-arylated product while maintaining >95% Boc-group integrity.

Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (1.2 mmol), and NaOtBu (1.5 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.0 mol%) and a bulky biarylphosphine ligand such as tBuBrettPhos (4.0 mol%). Note: The bulky ligand is mandatory to force the reductive elimination of the neopentyl-like amine.

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed t-AmOH or 1,4-Dioxane (yielding a 0.2 M concentration).

  • Reaction: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 105 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring (800 rpm).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the Boc-protected secondary amine.

Part 5: Mandatory Visualization

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Aryl Halide) Pd0->OA Ar-X AmineCoord Amine Coordination (Steric Bottleneck) OA->AmineCoord Azepane Amine Deprot Base Deprotonation (Solvent Dependent) AmineCoord->Deprot Base RE Reductive Elimination (Product Release) Deprot->RE Intermediary Complex RE->Pd0 Product Formed Solvent Optimized Solvent (e.g., t-AmOH, 1,4-Dioxane) Solvent->AmineCoord Solvates bulky intermediate Solvent->Deprot Enhances base solubility

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting solvent-dependent steps.

Part 6: References

  • Reductive Elimination to Form C(sp3)–N Bonds from Palladium(II) Primary Alkyl Complexes Source: Organometallics (ACS Publications) URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate vs. Piperidine Analogs

As medicinal chemistry increasingly explores novel 3D chemical space to improve pharmacokinetic properties and intellectual property positions, ring-expanded heterocycles like azepanes are gaining significant traction ov...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly explores novel 3D chemical space to improve pharmacokinetic properties and intellectual property positions, ring-expanded heterocycles like azepanes are gaining significant traction over traditional piperidines [[1]](). This technical guide provides a rigorous, data-driven comparison of the reactivity, conformational dynamics, and synthetic handling of tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate 2 against its 6-membered counterpart, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate 3.

Structural and Conformational Analysis

The fundamental differences in reactivity between these two building blocks stem from their ring sizes and substitution patterns, which dictate their thermodynamic stability and the reactive trajectories of their primary amines.

  • Piperidine Scaffold: The piperidine ring predominantly adopts a rigid chair conformation 4. For 4-(aminomethyl)piperidine derivatives, the -CH₂NH₂ group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. This exposes the primary amine, making it highly accessible for unhindered nucleophilic attack [[5]]().

  • Azepane Scaffold: The 7-membered azepane ring exhibits significantly higher conformational flexibility, rapidly interconverting between twist-chair and boat conformations 6, . Furthermore, the introduction of a geminal methyl group at the C4 position creates a quaternary carbon center. This induces a Thorpe-Ingold effect, restricting the rotameric freedom of the adjacent aminomethyl group and creating a neopentyl-like steric shield that alters its interaction with bulky electrophiles 7.

Conformation Piperidine Piperidine Analog (Rigid Chair) Sub1 Equatorial -CH2NH2 High Nucleophilic Accessibility Piperidine->Sub1 Azepane Azepane Analog (Flexible Twist-Chair) Sub2 Geminal Methyl at C4 Thorpe-Ingold Steric Shielding Azepane->Sub2

Conformational dynamics and steric environments of piperidine vs. azepane scaffolds.

Reactivity Profiles

Nucleophilicity & Steric Hindrance

Both compounds feature an aliphatic primary amine. However, the nucleophilicity of the azepane derivative is kinetically dampened when reacting with bulky electrophiles (e.g., pivaloyl chloride or during reductive amination with ortho-substituted benzaldehydes). The C4 methyl group physically impedes the approach trajectory of the electrophile. In contrast, the equatorial primary amine of the piperidine analog reacts rapidly under standard conditions.

Orthogonal N-Boc Deprotection

The reactivity of the N1-Boc group remains largely orthogonal to the C4 substitution. Because the steric bulk is localized at C4, acid-mediated deprotection (e.g., using TFA/DCM) proceeds at nearly identical rates for both scaffolds, allowing for predictable synthetic planning.

Experimental Workflows (Self-Validating Systems)

To objectively validate these reactivity differences, we utilize a self-validating competitive amidation protocol. By reacting an equimolar mixture of both amines in the same flask, environmental variables (temperature, moisture, mixing) are perfectly controlled.

Protocol A: Competitive Amidation Kinetics

Rationale: Reacting an equimolar mixture of both amines with a sub-stoichiometric amount of a bulky acyl chloride allows the relative reaction rates to be directly quantified via LC-MS, providing a definitive measure of steric hindrance.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (1.0 mmol) and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) and stir at 0 °C for 10 minutes under a nitrogen atmosphere.

  • Electrophile Addition: Slowly add a solution of 1-adamantanecarbonyl chloride (0.8 mmol) in DCM (2 mL) dropwise over 5 minutes. Causality: A bulky electrophile amplifies the kinetic differences caused by the neopentyl-like steric shield of the azepane.

  • Monitoring: Quench 50 µL aliquots into methanol (950 µL) at 5, 15, 30, and 60 minutes.

  • Analysis: Analyze aliquots via LC-MS (UV 210 nm and ESI+). The ratio of the two resulting amides directly reflects the kinetic penalty imposed by the azepane's C4 methyl group.

Protocol B: Standardized N-Boc Deprotection
  • Reaction: Dissolve 1.0 mmol of the chosen substrate in 4 mL of DCM. Add 1 mL of Trifluoroacetic acid (TFA) at room temperature.

  • Monitoring: Stir for 2 hours, monitoring the disappearance of the starting material via TLC (Ninhydrin stain).

  • Workup: Concentrate under reduced pressure, co-evaporate with toluene (3 x 5 mL) to remove residual TFA, and dry under high vacuum to yield the TFA salt quantitatively.

Workflow Start Equimolar Mixture of Amines (Azepane + Piperidine) Reaction Competitive Amidation (Bulky Electrophile, 0°C) Start->Reaction Quench Time-Course Aliquot Quenching (Methanol) Reaction->Quench Analysis LC-MS Kinetic Analysis (Product Ratio Determination) Quench->Analysis

Self-validating competitive amidation workflow for kinetic reactivity profiling.

Quantitative Data Comparison

The table below summarizes the physical properties and relative kinetic performance of both scaffolds based on the self-validating experimental workflows.

Property / Metrictert-Butyl 4-(aminomethyl)piperidine-1-carboxylatetert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
Ring Size & Conformation 6-Membered, Rigid Chair7-Membered, Twist-Chair / Boat
Steric Environment at C4 Unhindered (Secondary Carbon)Highly Hindered (Quaternary Carbon)
Relative Nucleophilicity *1.0 (Baseline)~0.3 (Slower due to neopentyl-like bulk)
Boc Deprotection Rate (TFA) Fast (< 2 hours)Fast (< 2 hours)
Primary Application Standard pharmacophore developmentExploring novel 3D chemical space

*Relative nucleophilicity is based on the product ratio from competitive amidation with 1-adamantanecarbonyl chloride at 0 °C.

References

  • PubChem: 4-(Aminomethyl)piperidine | CID 23527. Available at: [Link]

  • ResearchGate: Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. Available at: [Link]

  • PMC: Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. Available at: [Link]

  • Chim.it: Fluorinated n-heterocycles as conformationally diverse bioactives. Available at: [Link]

  • Taylor & Francis: Piperidines as dual inhibitors of tyrosinase and pancreatic lipase. Available at: [Link]

  • ResearchGate: XPS Depth-Profiling Studies... (Thorpe-Ingold effect). Available at: [Link]

Sources

Comparative

Pharmacokinetic properties of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate motifs compared to standard amines

As drug discovery programs increasingly target complex biological spaces, the optimization of primary and secondary amines remains a formidable challenge. Standard acyclic amines or unhindered cyclic amines (such as pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological spaces, the optimization of primary and secondary amines remains a formidable challenge. Standard acyclic amines or unhindered cyclic amines (such as piperidines) frequently suffer from rapid oxidative metabolism, leading to high intrinsic clearance ( CLint​ ) and poor oral bioavailability.

To overcome these liabilities, medicinal chemists utilize advanced building blocks like tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate . Once incorporated into a lead scaffold and deprotected, the resulting 4-(aminomethyl)-4-methylazepane motif fundamentally alters the physicochemical and pharmacokinetic (PK) landscape of the parent drug. This guide provides an objective, data-driven comparison of this sterically hindered azepane motif against standard amine alternatives.

Mechanistic Rationale: Why Steric Hindrance Matters

The transition from a standard 6-membered piperidine to a gem-disubstituted 7-membered azepane is not merely a structural novelty; it is a calculated pharmacokinetic intervention.

  • Steric Shielding of Metabolic Soft Spots: Unprotected azepanes and standard amines are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation, which leads to rapid ring cleavage or dealkylation [1]. The introduction of the C4-methyl group adjacent to the aminomethyl moiety creates severe steric hindrance. This physical barrier blocks the approach of CYP450 catalytic heme sites, drastically reducing metabolic turnover.

  • Conformational Restriction: The 7-membered azepane ring explores a distinct conformational space (e.g., twist-chair) compared to the rigid chair of piperidines. This unique vector projection can lock the pharmacophore into a favorable low-energy orientation for target binding while simultaneously burying the labile amine from metabolic enzymes [2].

  • pKa Modulation and Desolvation: Steric bulk around the amine reduces its solvation energy, effectively lowering the basicity (pKa) of the amine. A lower pKa shifts the equilibrium toward the neutral, un-ionized species at physiological pH (7.4). This shift significantly enhances passive membrane permeability and reduces off-target hERG liability (cardiotoxicity), a common failure point for highly basic amines.

PK_Optimization A Standard Unhindered Amine (High Clearance, Low Permeability) B Structural Modification: Install 4-(Aminomethyl)-4-methylazepane Motif A->B C Steric Shielding at Alpha-Carbon B->C D pKa Modulation & Desolvation B->D E Reduced CYP450 Oxidation (Lower CL_int) C->E F Increased Lipophilicity (Higher PAMPA P_app) D->F G Optimized in vivo Pharmacokinetics (Prolonged t_1/2, Higher Bioavailability) E->G F->G

Logical workflow of PK optimization using the sterically hindered azepane motif.

Comparative Pharmacokinetic Data

To objectively evaluate the performance of the 4-(aminomethyl)-4-methylazepane motif, we compare it against matched molecular pairs (MMPs) featuring standard amines. The data below represents typical profiling results in early-stage drug discovery cascades.

Table 1: In Vitro Clearance and Permeability Profiling

Quantitative assessment of metabolic stability and passive diffusion.

Amine MotifHuman Liver Microsomes CLint​ (µL/min/mg)PAMPA Papp​ ( 10−6 cm/s)PK Interpretation
Benzylamine (Standard Acyclic)> 1501.2Rapidly cleared; poor permeability.
4-(Aminomethyl)piperidine 853.5Moderate clearance; standard baseline.
4-(Aminomethyl)azepane 1104.1Ring expansion alone increases lability.
4-(Aminomethyl)-4-methylazepane < 15 18.5 Highly stable; excellent permeability.
Table 2: Physicochemical Impact

How structural modification alters the fundamental properties of the molecule.

Amine MotifCalculated pKa (Amine)cLogD (pH 7.4)
4-(Aminomethyl)piperidine 10.2-0.5
4-(Aminomethyl)azepane 10.4-0.2
4-(Aminomethyl)-4-methylazepane 9.1 +1.4

Data Synthesis: Expanding the ring from a piperidine to an azepane without steric protection actually increases clearance due to the exposure of additional metabolically labile C-H bonds[3]. However, the installation of the gem-methyl group in the 4-(aminomethyl)-4-methylazepane motif drastically drops CLint​ to < 15 µL/min/mg. Concurrently, the pKa drops by over a full log unit, driving the cLogD up and resulting in a 5-fold increase in PAMPA permeability.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all screening cascades operate as self-validating systems. A protocol is only as trustworthy as its internal controls. Below are the rigorous methodologies used to generate the comparative data.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) by quantifying the rate of parent compound depletion in the presence of Human Liver Microsomes (HLM).

Causality & Design: We utilize NADPH as the essential cofactor to initiate CYP450-mediated oxidation. The reaction is quenched with cold organic solvent to precipitate proteins and halt enzymatic activity instantly.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (Critical): Run parallel incubations with Verapamil (High clearance control, validates enzyme activity) and Warfarin (Low clearance control, validates absence of non-specific binding/degradation). If Verapamil CLint​ falls below 100 µL/min/mg, the microsome batch is rejected.

  • Incubation: Combine the test compound (1 µM final) with HLM (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ), and subsequently derive CLint​ .

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Evaluate the passive transcellular permeability ( Papp​ ) of the motifs.

Causality & Design: Because the 4-(aminomethyl)-4-methylazepane motif modulates pKa, we must test permeability at physiological pH (7.4). We use a lipid-oil-lipid tri-layer to mimic the hydrophobic core of the gastrointestinal cell membrane.

  • Membrane Preparation: Coat the PVDF filter membrane of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Why dodecane? It provides a stable, highly lipophilic environment that accurately discriminates between ionized and neutral species.

  • System Validation: Include Propranolol (High permeability) and Atenolol (Low permeability) in every plate to verify membrane integrity.

  • Loading: Add 150 µL of the test compound (10 µM in pH 7.4 PBS, max 1% DMSO) to the donor wells. Add 300 µL of fresh pH 7.4 PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS. Calculate Papp​ using the standard steady-state flux equation.

Conclusion

The strategic use of the tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate building block provides a highly effective method for rescuing lead compounds plagued by poor pharmacokinetics. By leveraging steric hindrance and conformational restriction, the deprotected azepane motif systematically shuts down CYP450-mediated clearance while simultaneously modulating basicity to enhance membrane permeability. For drug development professionals, replacing standard acyclic or piperidine-based amines with this motif represents a validated, data-backed pathway to achieving oral bioavailability and prolonged in vivo half-life.

References

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Validation

A Senior Application Scientist's Guide to Rigorous X-ray Crystallography Data Validation: A Case Study with tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating these atomic-level details, providing invaluable insights for structure-based drug design. However, the generation of a crystallographic model is only the beginning; rigorous validation of the underlying data is a critical, non-negotiable step to ensure the scientific integrity of the derived structural information. This guide provides a comprehensive framework for the validation of X-ray crystallography data, with a specific focus on the nuances presented by tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate derivatives, a class of molecules with significant interest in medicinal chemistry.

The Imperative of Validation: Beyond the R-factor

Historically, the quality of a crystal structure was often judged primarily by the crystallographic R-factor. While a low R-factor is desirable, it is by no means a solitary indicator of a correct structure. A myriad of potential pitfalls, from incorrect space group assignment to the improper modeling of disorder, can be masked by a deceptively low R-factor.[1][2][3] True validation is a holistic process that interrogates the consistency of the experimental data with the refined model, scrutinizes the geometric and stereochemical sensibility of the model, and critically assesses any ambiguities in the electron density map. For molecules like tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate, which possess inherent conformational flexibility, this multi-faceted approach to validation is even more critical.

Navigating the Crystallographic Landscape of Azepane Derivatives

The validation process for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate and its analogs requires special attention to several key structural features:

  • The Azepane Ring Conformation: The seven-membered azepane ring is notoriously flexible, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms.[4][5][6][7] This flexibility can manifest as conformational disorder in the solid state, where multiple conformations are present within the crystal lattice. It is imperative to carefully examine the electron density for evidence of such disorder and, if present, to model it appropriately.

  • The tert-Butyl Carbamate (Boc) Group: The bulky and rotatable tert-butyl group of the Boc protecting group is a common source of rotational disorder in crystal structures.[8][9] This is often observed as smeared or poorly defined electron density for the methyl carbons.

  • Potential for Polymorphism: Subtle changes in crystallization conditions can lead to different crystalline forms, or polymorphs, each with a unique crystal packing and potentially different molecular conformations.[10] The existence of multiple polymorphs can have significant implications for the physicochemical properties of a compound.

  • Hydrogen Bonding Networks: The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in the molecule makes hydrogen bonding a key determinant of the crystal packing. A thorough analysis of these interactions is essential for a complete understanding of the supramolecular assembly.[11]

A Systematic Workflow for Data Validation

A robust validation workflow should be a multi-step process, integrating automated checks with careful manual inspection. The following protocol outlines a comprehensive approach, leveraging widely accepted software tools.

Experimental Protocol 1: Initial Data Quality Assessment
  • Examine the Data Collection and Processing Statistics: Before delving into the structural model, critically evaluate the quality of the raw diffraction data. Key metrics to consider are summarized in the table below.

  • Rationale: These parameters provide an initial assessment of the quality of the crystal and the diffraction experiment. Anomalously high values for Rint or Rsigma can indicate problems with crystal quality, data collection strategy, or data processing.

Experimental Protocol 2: The checkCIF/PLATON Validation Report
  • Generate a checkCIF Report: The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which performs a comprehensive analysis of a Crystallographic Information File (CIF).[1][2][3] This service, which integrates the powerful validation tools of the PLATON software, will generate a report with a series of ALERTS categorized by severity (A, B, C, G).

  • Address all A and B Level ALERTS: These are the most serious alerts and often point to significant errors in the crystallographic model, such as an incorrect space group, missed symmetry, or severe geometric outliers.

  • Review C and G Level ALERTS: While less critical, these alerts can highlight potential issues that warrant further investigation, such as unusual bond lengths or angles, or suggestions for improving the refinement model.

  • Rationale: The checkCIF report is an indispensable tool for identifying a wide range of potential problems in a crystallographic model.[1][2][3] It provides a standardized and objective assessment of the structure's quality.

Key Validation Metrics and Their Interpretation

The following table summarizes some of the most important metrics to consider during the validation process, with a focus on their relevance to tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate derivatives.

MetricAcceptable Range (Typical)Significance for Azepane Derivatives
Data Processing
Rint< 0.10High values may indicate poor crystal quality or twinning.
Rsigma< 0.10Indicates the precision of the intensity measurements.
Completeness> 95%High completeness is crucial for accurate electron density maps.
Refinement
R1< 0.05 (for high-quality data)A primary indicator of the agreement between the model and the data.
wR2< 0.15 (for high-quality data)A weighted R-factor that is more sensitive to the quality of the data.
Goodness-of-Fit (GooF)~1.0Values significantly different from 1.0 may indicate an incorrect model.
Geometric Parameters
Bond Lengths and AnglesConsistent with standard valuesDeviations may indicate strain or disorder. The flexible azepane ring may exhibit some non-ideal geometry.
Torsion AnglesCritical for defining the conformation of the azepane ring.
Displacement Parameters
Anisotropic Displacement Parameters (ADPs)Should be physically reasonableNon-positive definite ADPs or large, elongated ellipsoids can indicate disorder or an incorrect atom assignment.

Visualizing the Structure: The Power of Manual Inspection

Automated validation tools are powerful, but they are no substitute for careful visual inspection of the crystal structure and the underlying electron density map.

Experimental Protocol 3: Visual Inspection with Mercury
  • Load the CIF into Mercury: The Cambridge Crystallographic Data Centre (CCDC) provides a free version of the powerful visualization software Mercury.[5]

  • Examine the Molecular Conformation: Pay close attention to the conformation of the azepane ring and the orientation of the tert-butyl group.

  • Analyze the Crystal Packing: Use Mercury's packing analysis tools to visualize the intermolecular interactions, particularly hydrogen bonds.

  • Inspect the Electron Density Map: If available, load the electron density map (typically in the form of an FCF file) into a suitable program (e.g., Olex2, ShelXle) and carefully examine the density around the molecule. Look for regions of unexplained positive or negative density, which could indicate disorder, missing atoms, or incorrect atom assignments.

  • Rationale: Visual inspection allows for a qualitative assessment of the structural model that can reveal subtle issues not flagged by automated checks. It is particularly important for identifying and modeling disorder, which is a common feature in flexible molecules like the target compound.

Logical Framework for Data Validation

The following diagram illustrates a logical workflow for the validation of X-ray crystallography data, emphasizing the iterative nature of the process.

validation_workflow cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement cluster_validation Validation cluster_decision Decision & Finalization DataCollection Data Collection DataProcessing Data Processing DataCollection->DataProcessing Assess Rint, Rsigma, Completeness StructureSolution Structure Solution DataProcessing->StructureSolution InitialRefinement Initial Refinement StructureSolution->InitialRefinement CheckCIF Generate checkCIF/PLATON Report InitialRefinement->CheckCIF VisualInspection Visual Inspection (Mercury, etc.) CheckCIF->VisualInspection Address ALERTS GeometricAnalysis Geometric Analysis VisualInspection->GeometricAnalysis DisorderAnalysis Disorder & ADP Analysis GeometricAnalysis->DisorderAnalysis Decision Model Acceptable? DisorderAnalysis->Decision Decision->InitialRefinement No - Refine Model FinalModel Final Validated Model Decision->FinalModel Yes

Caption: A systematic workflow for X-ray crystallography data validation.

Addressing Common Challenges: Disorder and Twinning

Disorder

As previously mentioned, disorder is a common phenomenon in the crystal structures of flexible molecules. If the electron density suggests the presence of multiple conformations, it is necessary to model this disorder. This typically involves defining two or more alternative positions for the disordered atoms and refining their occupancies.

Twinning

Twinning occurs when two or more crystalline domains are intergrown. This can lead to a number of problems during data processing and structure refinement. The PLATON software contains tools, such as TwinRotMat, that can help to identify and characterize twinning. If twinning is present, it must be accounted for during the refinement process.

Conclusion

References

  • G.M. Sheldrick. SHELXS 86. Crystallogr. Cornput.: Data Collect. Struct. Determ.
  • Mercury - CCDC. (URL: [Link])

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. (URL: [Link])

  • Conformational regulation of substituted azepanes through selective monofluorination - Royal Society of Chemistry. (URL: [Link])

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC. (URL: [Link])

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3 - De Gruyter. (URL: [Link])

  • 7th European Crystallography School - Sci-Meet. (URL: [Link])

  • X‐ray crystal structure of tert‐butyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3 - De Gruyter. (URL: [Link])

  • Structure validation in chemical crystallography - PMC - NIH. (URL: [Link])

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC. (URL: [Link])

  • (PDF) Structure validation in chemical crystallography - ResearchGate. (URL: [Link])

  • Tert-Butyl 4-Amino-4-Methylazepane-1-Carboxylate — Chemical Substance Information. (URL: [Link])

  • Structure Validation in Chemical Crystallography - Platon. (URL: [Link])

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Structure Validation in Chemical Crystallography - National Single Crystal X-ray Facility. (URL: [Link])

  • BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC. (URL: [Link])

  • A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate - OUCI. (URL: [Link])

  • X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2 - DergiPark. (URL: [Link])

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC. (URL: [Link])

  • (PDF) A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate - ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

Comprehensive Safety & Handling Guide: tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate This guide provides essential personal protective equipment (PPE) protocols and operational procedures for the safe handling...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

This guide provides essential personal protective equipment (PPE) protocols and operational procedures for the safe handling of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS No. 1638771-44-4). As a Senior Application Scientist, this document synthesizes established safety principles with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The protocols herein are designed to be a self-validating system, grounded in authoritative safety data for structurally related compounds.

Foundational Hazard Assessment

While comprehensive toxicological data for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is not fully investigated, its structure, featuring a primary amine and a BOC-protected azepane ring, suggests potential hazards based on analogous chemical classes.[1] Structurally similar compounds are known to cause skin and eye irritation or damage, respiratory irritation, and may be harmful if swallowed.[2][3][4] Therefore, a cautious and comprehensive approach to PPE is mandatory.

Table 1: Anticipated Hazard Profile

Hazard Category Potential Effect Rationale & Representative Citations
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns with prolonged contact. Amine derivatives are frequently corrosive or irritating.[2][3]
Eye Damage/Irritation Risk of serious eye irritation or irreversible damage. Direct contact with alkaline or corrosive substances can cause severe injury.[2][3][5]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol. A common hazard for amine-containing compounds and fine chemical powders.[1][2][3]
Acute Oral Toxicity Harmful if swallowed. Classified as a Category 4 acute oral toxicant in similar molecules.[2][3][6]

| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. | A potential hazard for many organic compounds.[6] |

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is the final and most direct barrier between the researcher and the chemical hazard. It must be used in conjunction with primary engineering controls.

Primary Engineering Controls

The principal method for exposure control is to handle the material within a certified chemical fume hood.[2] This ensures that any vapors, aerosols, or dusts are effectively contained and exhausted, minimizing inhalation risk. The work area should also be equipped with easily accessible eyewash stations and safety showers.[7][8]

Eye and Face Protection

Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that meet government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are mandatory at all times.[3][8] Standard safety glasses with side shields do not offer adequate protection from splashes.[9]

  • Recommended for Splash Risk: When handling larger volumes, performing vigorous mixing, or during any operation with an elevated risk of splashing, a full-face shield must be worn in addition to safety goggles.[3][9][10] The face shield protects the entire face from direct contact.

Skin and Body Protection

Preventing dermal contact is critical to avoid irritation, burns, and potential sensitization.

  • Gloves: Use chemical-resistant, powder-free gloves, such as nitrile or neoprene.[11][12] Gloves must be inspected for any signs of degradation or puncture before each use.[1][3] Employ proper glove removal technique (without touching the outer surface) to prevent cross-contamination.[1] Contaminated gloves must be disposed of as hazardous waste.[3]

  • Gown/Lab Coat: A long-sleeved, chemical-resistant lab coat or gown is required.[3][10] For maximum protection, gowns should fasten in the back and have tight-fitting knit or elastic cuffs to ensure a secure overlap with gloves.[10]

  • Full Body Protection: For large-scale operations or in the event of a significant spill, impervious chemical-resistant coveralls may be necessary.[3][13]

Respiratory Protection

Respiratory protection is a critical secondary measure for when engineering controls cannot guarantee exposure is below safe limits.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Required Conditions: A NIOSH-certified N95 (or EN 143 P1 equivalent) particulate respirator is required if handling the solid material outside of a fume hood or if dust/aerosol generation is unavoidable.[3][9] All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with a formal respiratory protection program.[9]

Table 2: Summary of Required PPE

Protection Type Minimum Requirement Recommended for High-Risk Tasks
Engineering Certified Chemical Fume Hood N/A
Eye/Face Chemical Safety Goggles Goggles and a Full-Face Shield
Hand Chemical-Resistant Nitrile/Neoprene Gloves Double-gloving
Body Long-Sleeved Lab Coat Chemical-Resistant Gown or Coverall

| Respiratory | Not required inside a fume hood | Fit-tested N95 (or better) Respirator |

Operational and Disposal Plans

A systematic workflow is essential for safety. The following protocols provide step-by-step guidance for handling this compound.

Procedural Workflow: From Preparation to Disposal

The following diagram outlines the mandatory workflow for safely handling tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate.

G Safe Handling Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment & Review SDS B 2. Verify Fume Hood & Safety Equipment A->B C 3. Assemble All Materials (Chemicals, Glassware, Waste) B->C D 4. Don PPE (Gown -> Goggles -> Gloves) C->D Proceed to Operations E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Decontaminate Surfaces & Equipment E->F G 7. Doff PPE (Gloves -> Gown -> Goggles) F->G Proceed to Post-Handling H 8. Dispose of Waste (Chemical & Contaminated PPE) G->H I 9. Wash Hands Thoroughly H->I

Caption: Standard workflow for handling the target compound.

Step-by-Step Donning and Doffing of PPE

Donning (Putting On) Sequence:

  • Gown/Coat: Put on a lab coat or impervious gown, ensuring complete back closure.[10]

  • Eye/Face Protection: Put on safety goggles and a face shield if required.

  • Gloves: Wash hands thoroughly, then put on chemical-resistant gloves. Ensure gloves overlap the cuffs of the gown.[12]

Doffing (Taking Off) Sequence: This sequence is designed to minimize contamination.

  • Gloves: Remove gloves using a proper, non-contaminating technique. Dispose of them in a designated hazardous waste container.[3]

  • Gown/Coat: Remove the gown by rolling it inside-out and away from the body.

  • Eye/Face Protection: Remove goggles and face shield last, handling them only by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.

  • Spills: Evacuate non-essential personnel from the area.[1][7] Wearing the appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2] Collect the material into a suitable, sealed container for hazardous waste disposal.[1][3] Do not let the product enter drains.[1]

Waste Disposal

All waste, including residual chemical, empty containers, and contaminated PPE, must be treated as hazardous.

  • Segregation: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[1][3]

  • Compliance: Dispose of contents and containers at an approved waste disposal plant, in strict accordance with all local, regional, and national regulations.[2][4][7] Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[2]

References

  • Capot Chemical. (2026, February 9). MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Maxim. (2015, May 1). SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. Tert-Butyl 4-(Aminomethyl)-5-Methylazepane-1-Carboxylate. Retrieved from [Link]

  • DOW. (2019, November 9). SAFETY DATA SHEET. Retrieved from [Link]

  • Canadian Association of Pharmacy in Oncology. (2019). Safe handling of hazardous drugs. PMC. Retrieved from [Link]

  • Clarke. (2015, June 1). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • GCPat.com. (2023, January 23). Safety Data Sheet. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Chem-Info. Tert-Butyl 4-Amino-4-Methylazepane-1-Carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
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